![molecular formula C21H23ClN2O2 B2959458 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)propanamide CAS No. 689265-14-3](/img/structure/B2959458.png)
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the chlorophenoxy, methyl-indole, and propanamide groups would contribute to its overall structure. Detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the propanamide group could participate in condensation or hydrolysis reactions. The indole group is also known to be reactive, particularly at the 2- and 3-positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar propanamide group could enhance its solubility in water, while the aromatic indole and phenoxy groups could contribute to its stability .Scientific Research Applications
Synthesis and Chemical Analysis
In the realm of chemical synthesis, Nazir et al. (2018) described the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, highlighting a methodological approach that can be related to the synthesis and potential modifications of the compound . These scaffolds demonstrated significant in vitro inhibitory potential against the urease enzyme, indicating their potential for therapeutic applications and underscoring the versatility of indole-based compounds in drug design (Nazir et al., 2018). Additionally, Pascual et al. (2017) conducted experimental and modeling studies on the solubility of related compounds in various solvent mixtures, providing insights into the physical and chemical properties that could be relevant for the compound's formulation and application in different contexts (Pascual et al., 2017).
Environmental and Degradation Studies
The study of the degradation of chlorophenoxyacetic acid derivatives by Sun and Pignatello (1993) provides a framework for understanding the environmental fate and biodegradation processes of complex organic compounds, including those related to 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)propanamide. Identifying the transient products formed during the mineralization of these compounds offers valuable information for environmental monitoring and remediation efforts (Sun & Pignatello, 1993).
Advanced Material Science and Engineering
In advanced material science, the exploration of new compounds for the synthesis of polymers and copolymers is of significant interest. Galimberti et al. (1999) discussed the ethene/propene copolymerization using metallocene-based catalytic systems, which provides a parallel to the potential utility of 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)propanamide in the development of new materials with unique properties (Galimberti et al., 1999).
Mechanism of Action
If this compound is intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body. The indole group is a common feature in many natural products and pharmaceuticals, suggesting that this compound could interact with a variety of biological targets .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties are typically determined through laboratory testing and are regulated by agencies such as the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) .
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(2-methylindol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-15-14-16-6-4-5-7-19(16)24(15)13-12-23-20(25)21(2,3)26-18-10-8-17(22)9-11-18/h4-11,14H,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMQCHYZJVDMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)propanamide |
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